1-(6-Methoxy-2-naphthyl)ethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

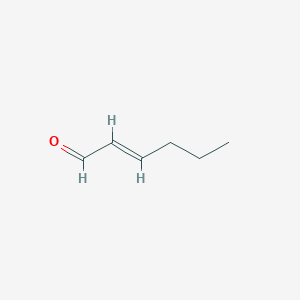

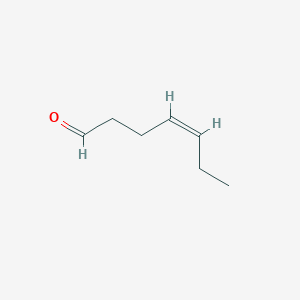

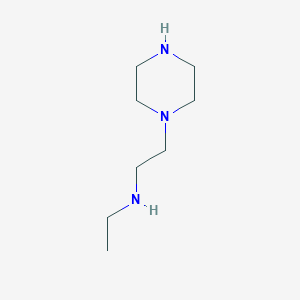

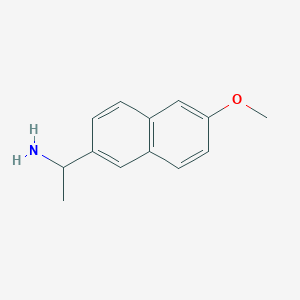

1-(6-Methoxy-2-naphthyl)ethanamine is a chemical compound that is structurally related to naphthalene, a polycyclic aromatic hydrocarbon. The compound features a naphthalene core with a methoxy group at the sixth position and an ethanamine substituent at the second position. This structure is relevant to various chemical and biological processes, and derivatives of this compound, such as N-methylated 1-naphthylamines, are particularly significant due to their roles in these processes .

Synthesis Analysis

The synthesis of related naphthylamine compounds has been explored through various methods. One such method involves the Cu(I)-catalyzed benzannulation of terminal alkynes, 2-bromoaryl ketones, and amides, which allows for the efficient and convenient synthesis of functionalized 1-naphthylamines, including N-methylated derivatives. This synthesis is performed in water, under mild, Pd- and ligand-free conditions, and yields up to 95% of the desired products .

Molecular Structure Analysis

The molecular structure of 1-(6-Methoxy-2-naphthyl)ethanamine is characterized by the presence of a naphthalene core, which is a fused two-ring system. The methoxy group at the sixth position and the ethanamine chain at the second position are key functional groups that influence the chemical behavior and properties of the compound. The structure of related compounds, such as poly(2,6-dibutoxy-1,5-naphthylene), has been characterized by NMR spectroscopy, confirming the linkage and arrangement of substituents on the naphthalene core .

Chemical Reactions Analysis

The compound 1-(6-Methoxy-2-naphthyl)ethanamine can undergo various chemical reactions due to its functional groups. For instance, α-(6-Methoxyl-2-naphthyl)ethanol, a related compound, can be carbonylated into the methyl ester of α-(6-methoxyl-2-naphthyl)propionic acid (Naproxen) using a PdCl2–CuCl2–PPh3–p-Ts catalyst system. This reaction achieves high yield and selectivity without the need for halogen promoters or extreme conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 1-(6-Methoxy-2-naphthyl)ethanamine are influenced by their molecular structure. For example, the introduction of methoxy or ethoxy groups in the naphthyl radical can affect the reactivity of naphthylethanol and its esters, promoting alkyl–oxygen fission. Steric factors and the position of the substituents play a significant role in this reactivity. The presence of alkoxy groups, especially at the second position, enhances the heterolysis of the alkyl–oxygen bond . Additionally, the refractive indices and dielectric constants of related polymeric materials have been measured, providing insight into their optical properties .

科学的研究の応用

Molecular Packing and Crystallization

The molecular packing and crystallization of derivatives similar to 1-(6-Methoxy-2-naphthyl)ethanamine have been studied for their unique properties. For instance, the contribution of T-shaped aromatic CH⋯π interactions to the crystallization of 2-aryl-2-methoxypropanoic acid and amide derivatives shows the importance of substituent interactions in determining crystal structures. These findings have implications for the design of new materials with specific crystalline properties (Ichikawa et al., 2010).

Intermediate for Anti-inflammatory Agents

Compounds related to 1-(6-Methoxy-2-naphthyl)ethanamine serve as important intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). For example, 2-Bromo-6-methoxynaphthalene is a key intermediate in the preparation of NSAIDs such as nabumetone and naproxen. This underscores the significance of such compounds in pharmaceutical synthesis, highlighting their role in developing therapeutics (Xu & He, 2010).

Dye Synthesis

Derivatives of 1-(6-Methoxy-2-naphthyl)ethanamine have been used in the synthesis of disazo dyes, serving as effective substitutes for 1-naphthylamine in dye manufacturing. This application demonstrates the compound's utility in industrial processes, particularly in the creation of colorants with specific properties (Sekar, 2008).

Asymmetric Synthesis and Catalysis

The asymmetric synthesis of compounds involving 1-(6-Methoxy-2-naphthyl)ethanamine derivatives has been explored, with applications in creating optically active pharmaceuticals and chemicals. The role of cyclodextrins in oxidative couplings and esterase-mediated reactions exemplifies the compound's relevance in enantioselective synthesis, offering pathways to produce drugs like naproxen with improved enantiomeric excess (Trotta et al., 2002).

Photophysical Properties and Organic Electronics

The photophysical properties of naphthyl phenylamine (NPA) model compounds, including derivatives of 1-(6-Methoxy-2-naphthyl)ethanamine, have been studied for their potential in organic electronics. Their transport and luminescence characteristics are crucial for designing materials for organic light-emitting diodes (OLEDs) and other electronic devices, showcasing the compound's utility in advanced technological applications (Tong et al., 2004).

Safety And Hazards

特性

IUPAC Name |

1-(6-methoxynaphthalen-2-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-9H,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFKZXAYBCKZFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442074 |

Source

|

| Record name | 1-(6-methoxy-2-naphthyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Methoxy-2-naphthyl)ethanamine | |

CAS RN |

133097-30-0 |

Source

|

| Record name | 1-(6-methoxy-2-naphthyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。